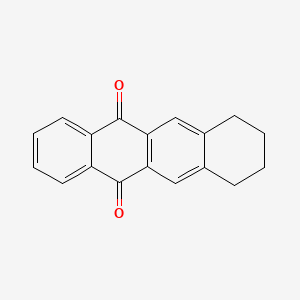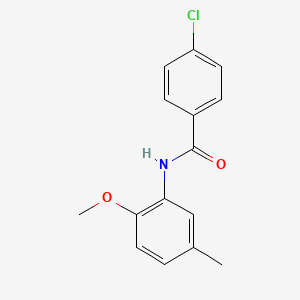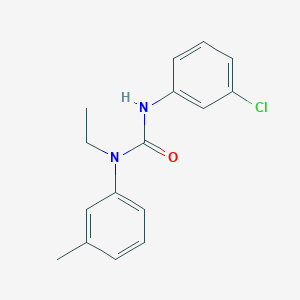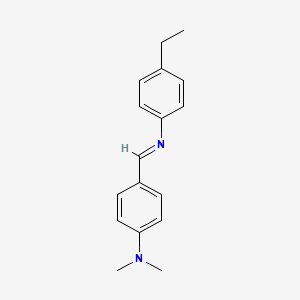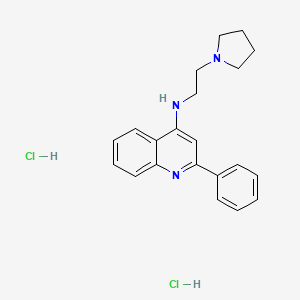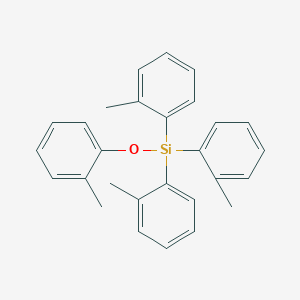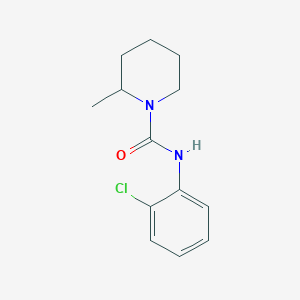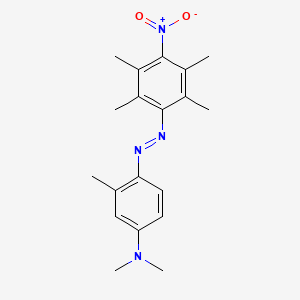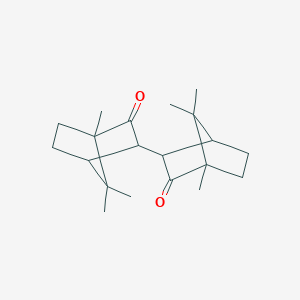
D-alpha,alpha'-Bicamphor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-alpha,alpha’-Bicamphor is a unique organic compound with the molecular formula C20H30O2 It is a derivative of camphor, a bicyclic monoterpene ketone, and is known for its distinctive structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-alpha,alpha’-Bicamphor typically involves the oxidation of camphor derivatives. One common method is the use of camphor as a starting material, which undergoes a series of chemical reactions including oxidation and rearrangement to form the desired product. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods: Industrial production of D-alpha,alpha’-Bicamphor follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The starting materials are often sourced from natural camphor or synthesized from turpentine oil, which contains high levels of alpha-pinene, a precursor to camphor .
Análisis De Reacciones Químicas
Types of Reactions: D-alpha,alpha’-Bicamphor undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols such as borneol and isoborneol.
Substitution: It can participate in substitution reactions, particularly at the carbonyl group, forming imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia or primary amines in the presence of acid catalysts.
Major Products:
Oxidation: Carboxylic acids, complex ketones.
Reduction: Borneol, isoborneol.
Substitution: Imines, Schiff bases.
Aplicaciones Científicas De Investigación
D-alpha,alpha’-Bicamphor has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of D-alpha,alpha’-Bicamphor involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activity and interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Camphor: A closely related compound with similar structural features but different reactivity and applications.
Borneol: A reduction product of camphor with distinct biological activities.
Isoborneol: Another reduction product with unique properties and uses.
Uniqueness: D-alpha,alpha’-Bicamphor stands out due to its specific structural configuration and the resulting chiral properties. This makes it particularly valuable in asymmetric synthesis and other applications where chirality is crucial .
Propiedades
Número CAS |
25611-66-9 |
|---|---|
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
1,7,7-trimethyl-3-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C20H30O2/c1-17(2)11-7-9-19(17,5)15(21)13(11)14-12-8-10-20(6,16(14)22)18(12,3)4/h11-14H,7-10H2,1-6H3 |
Clave InChI |
FDWIVGHPYKMNRS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(=O)C2C3C4CCC(C3=O)(C4(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
